molecular formula C12H14N4O2 B2514783 N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide CAS No. 2034504-27-1

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide

Cat. No.: B2514783
CAS No.: 2034504-27-1
M. Wt: 246.27
InChI Key: CSEOVLDTXXXPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to an oxane (tetrahydropyran) ring via a carboxamide group. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as protein kinases, serotonin receptors, and proteases . Approved drugs like zaleplon (sedative) and ocinaplon (anxiolytic) highlight the therapeutic relevance of this scaffold .

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-12(9-2-5-18-6-3-9)15-10-7-13-11-1-4-14-16(11)8-10/h1,4,7-9H,2-3,5-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEOVLDTXXXPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1.1 Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide has shown promising results in inhibiting various cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant activity against the HCT116 cell line, indicating their potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can enhance potency and selectivity against cancer cells .

1.2 Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes, such as TrkA (tropomyosin receptor kinase A). Research indicates that modifications to the amide bond can significantly enhance inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range . This positions this compound as a candidate for further development as a therapeutic agent targeting neurotrophic tyrosine receptor kinases.

Synthetic Versatility

2.1 Synthesis Pathways

The synthesis of this compound can be achieved through various methods involving aminopyrazole derivatives. The incorporation of different substituents during synthesis allows for a wide range of functionalization possibilities that can enhance biological activity . Recent advances in synthetic techniques have facilitated the development of more efficient pathways that reduce waste and improve yields.

2.2 Functionalization

Functionalization strategies are crucial for optimizing the pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives. For example, introducing different aryl groups or heterocycles can lead to compounds with improved solubility and bioavailability . These modifications are essential for tailoring the compounds for specific therapeutic applications.

Material Science Applications

In addition to their biological significance, pyrazolo[1,5-a]pyrimidine derivatives are being explored for their photophysical properties, making them suitable candidates for applications in materials science. Their ability to form stable crystalline structures with unique optical properties opens avenues for their use in organic electronics and photonic devices .

Summary of Findings

Application Area Details
Anticancer Activity Significant inhibition observed in cancer cell lines (e.g., HCT116) .
Enzymatic Inhibition Effective against TrkA with potential therapeutic implications .
Synthetic Versatility Various synthesis pathways allow for extensive functionalization .
Material Science Exhibits unique photophysical properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacokinetic Considerations

  • The oxane ring in the target compound may improve metabolic stability and oral bioavailability compared to analogs with aryl groups (e.g., 10a ), as saturated heterocycles often reduce CYP450-mediated oxidation .
  • Sulfonamide-linked pyrazolo[1,5-a]pyrimidines (e.g., 2a in ) show enhanced solubility due to polar sulfonamide groups, whereas the oxane-carboxamide combination could offer a balance between lipophilicity and solubility.

Key Research Findings

  • Synthetic Flexibility : Pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclization (e.g., Scheme 8 in ), multi-component reactions , or amidation . The target compound’s synthesis likely parallels these methods.
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., cyano) at position 6 enhance cytotoxicity . Bulky substituents (e.g., oxane) at position 6 may sterically hinder target binding but improve pharmacokinetics. Carboxamide position (3 vs. 6) influences target selectivity, as seen in cathepsin inhibitors .

Biological Activity

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazolo[1,5-a]pyrimidine core, known for its ability to interact with various biological targets. The molecular weight is approximately 345.4 g/mol, and it exhibits a range of physicochemical properties that influence its biological activity .

This compound has been identified as a potent inhibitor of several kinases, particularly those involved in cell cycle regulation. Research indicates that compounds with a similar structure can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation. The compound's interaction with the ATP-binding site of these kinases leads to reduced tumor growth in various cancer models .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds derived from this class have shown significant inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory response. The IC50 values for these inhibitors can be as low as 0.04 μmol, demonstrating their potency compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Effects

The anticancer potential of this compound has been explored in various preclinical studies. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, structural modifications at specific positions on the pyrazolo ring have been linked to enhanced selectivity and potency against cancer cell proliferation .

Study 1: Inhibition of CDK Activity

A study focusing on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at the C5 and C6 positions significantly increased CDK inhibition. The most potent compound exhibited an IC50 value in the nanomolar range against CDK2 and CDK4, highlighting its potential as an anticancer agent .

Study 2: Anti-inflammatory Efficacy

In another study assessing anti-inflammatory activity using carrageenan-induced paw edema models in rats, derivatives of this compound showed significant reductions in edema compared to controls. Histopathological evaluations indicated minimal gastric toxicity, suggesting a favorable safety profile for these compounds in therapeutic applications .

Comparative Analysis of Biological Activities

Activity TypeIC50 Value (μmol)Reference
COX-2 Inhibition0.04
CDK Inhibition<0.01
Anti-inflammatory60.56 (compared to diclofenac at 54.65)

Q & A

Q. Experimental Design :

Synthesize derivatives using parallel combinatorial chemistry .

Screen against kinase panels (e.g., CDK2, AMPK) via fluorescence polarization assays .

Validate selectivity using cytotoxicity assays on normal vs. cancer cell lines (e.g., HeLa vs. L929) .

What strategies resolve contradictions in reported bioactivity data across different cancer cell lines?

Advanced Question
Discrepancies may arise from variations in:

  • Cellular context : Differential expression of target kinases (e.g., CDK2 in HeLa vs. PARG in breast cancer) .
  • Compound stability : Metabolic degradation in certain cell cultures (e.g., CYP450-mediated oxidation) .

Q. Resolution Strategies :

  • Comparative profiling : Test the compound under uniform conditions (e.g., NCI-60 panel) to isolate cell-line-specific factors .
  • Pharmacokinetic analysis : Measure intracellular concentrations via LC-MS/MS to correlate bioactivity with bioavailability .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects .

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Advanced Question

  • ADME prediction : Tools like SwissADME can forecast solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
  • Molecular docking : Simulate binding modes to prioritize derivatives with stronger hydrogen-bonding to kinase catalytic domains (e.g., CDK2’s hinge region) .
  • QSAR modeling : Train models on bioactivity data to identify critical physicochemical descriptors (e.g., polar surface area, rotatable bonds) .

Validation : Synthesize top computational hits and compare predicted vs. experimental IC50_{50} values in kinase assays .

What in vitro assays are most suitable for evaluating the compound’s antimicrobial potential?

Basic Question

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic activity over 24 hours .
  • Biofilm disruption : Quantify inhibition of biofilm formation using crystal violet staining .

Controls : Include standard antibiotics (e.g., ciprofloxacin) and cytotoxicity assays on mammalian cells to confirm selectivity .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Basic Question

  • HPLC-PDA : Quantify purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
  • NMR spectroscopy : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on pyrazolo-pyrimidine proton coupling patterns .
  • X-ray crystallography : Resolve ambiguous stereochemistry, particularly for oxane ring conformations .

Data Interpretation : Compare spectral data with known pyrazolo[1,5-a]pyrimidine derivatives (e.g., PubChem entries) .

How can in vivo efficacy studies be designed to validate anticancer activity?

Advanced Question

  • Xenograft models : Implant CDK2-overexpressing tumors (e.g., HeLa) in nude mice and administer the compound orally (10–50 mg/kg, daily) .
  • Biomarker analysis : Monitor tumor volume and phosphorylated retinoblastoma (pRb) levels via immunohistochemistry .
  • Toxicology : Assess liver/kidney function (ALT, BUN) and hematological parameters weekly .

Optimization : Use pharmacokinetic-guided dosing to maintain plasma concentrations above the IC50_{50} .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.